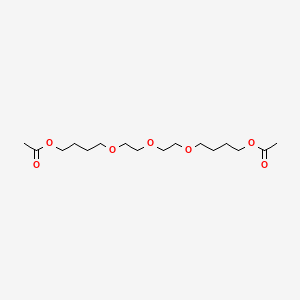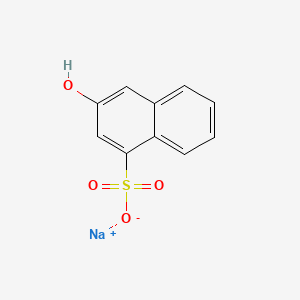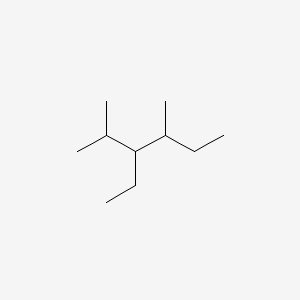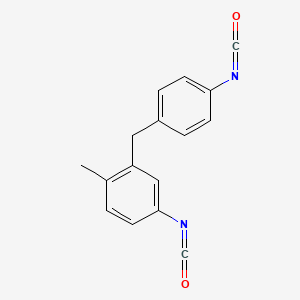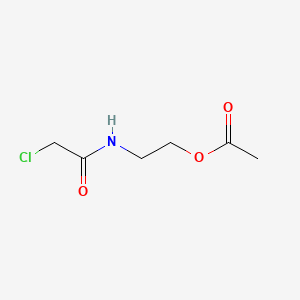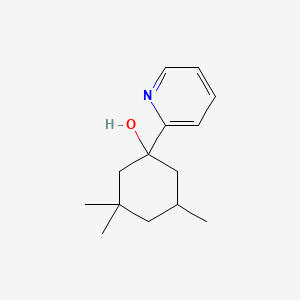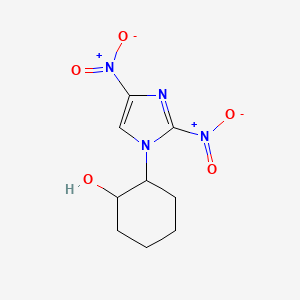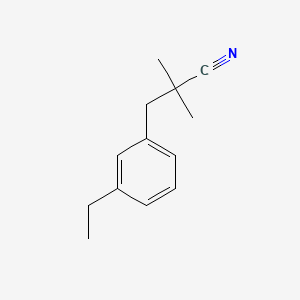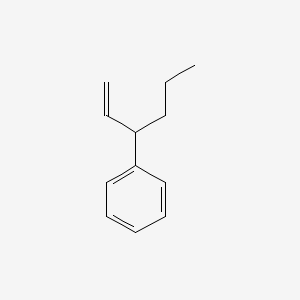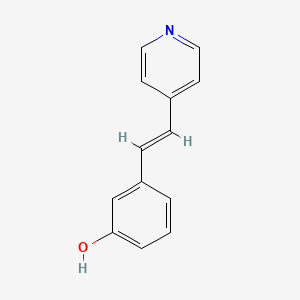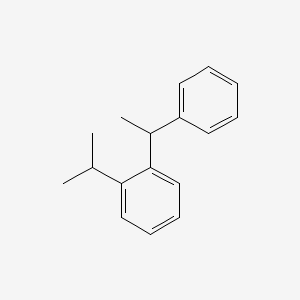
Bis(2-methylpropyl) 4-(dimethylamino)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) 4-(dimethylamino)phthalate is a chemical compound with the molecular formula C18H27NO4. . This compound is part of the phthalate family, which are esters of phthalic acid and are commonly used as plasticizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4-(dimethylamino)phthalate typically involves the esterification of 4-(dimethylamino)phthalic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl) 4-(dimethylamino)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: 4-(Dimethylamino)phthalic acid.
Reduction: Bis(2-methylpropyl) 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) 4-(dimethylamino)phthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the release properties of active pharmaceutical ingredients.
Industry: Utilized in the production of flexible plastics and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(2-methylpropyl) 4-(dimethylamino)phthalate involves its interaction with cellular receptors and enzymes. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound may bind to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methylpropyl) phthalate: Similar in structure but lacks the dimethylamino group.
Diethyl phthalate: Another phthalate ester with different alkyl groups.
Dibutyl phthalate: Commonly used plasticizer with different alkyl groups.
Uniqueness
Bis(2-methylpropyl) 4-(dimethylamino)phthalate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for specific applications .
Propiedades
Número CAS |
84787-86-0 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 4-(dimethylamino)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12(2)10-22-17(20)15-8-7-14(19(5)6)9-16(15)18(21)23-11-13(3)4/h7-9,12-13H,10-11H2,1-6H3 |
Clave InChI |
FKRSLRWHBAPVMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=C(C=C(C=C1)N(C)C)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


